7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic organic compound characterized by its unique oxazine structure. It has the molecular formula and a molecular weight of approximately 193.16 g/mol. The compound features a methoxy group at the 7-position and is known for its potential biological activities, including interactions with various enzymes and pathways in biological systems .
The chemical reactivity of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione can be attributed to its functional groups, primarily the oxazine ring and the carbonyl groups. It may undergo:
These reactions can lead to the formation of various derivatives and are essential for its potential applications in medicinal chemistry .
Research indicates that 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione exhibits several biological activities:
These biological properties make it a candidate for further pharmacological studies and drug development .
The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves:
These methods allow for variations in substituents on the aromatic ring, tailoring the compound for specific applications .
7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several potential applications:
Interaction studies have focused on how 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione interacts with biological systems:
These studies are critical for understanding the compound's pharmacokinetics and potential therapeutic uses .
Several compounds share structural similarities with 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | Similar oxazine structure with different substitution | Exhibits different enzyme inhibition profiles |
7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione | Hydroxyl group instead of methoxy | Potentially enhanced solubility |
6-Methoxyquinoline | Contains a quinoline structure | Known for strong antimicrobial activity |
The uniqueness of 7-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione lies in its specific methoxy substitution at the 7-position and its selective enzyme inhibition properties. This makes it distinct from other similar compounds which may not exhibit the same level of biological activity or specificity .
The most established and widely utilized synthetic approach for 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione involves the cyclization of anthranilic acid derivatives using triphosgene as the key cyclizing agent [1] [3]. This classical methodology begins with 2-amino-4-methoxybenzoic acid as the starting material, which undergoes treatment with triphosgene in anhydrous tetrahydrofuran under reflux conditions [1] [3].
The reaction mechanism proceeds through the initial formation of a chloroformate ester intermediate when triphosgene reacts with the carboxylic acid functionality [4]. This activated intermediate subsequently undergoes intramolecular nucleophilic attack by the amino group, leading to the formation of the desired benzoxazinedione ring system [5] [4]. The reaction typically requires 3-18 hours at reflux temperature, with yields ranging from 85-97% under optimized conditions [1] [3].
Detailed optimization studies have revealed that reaction temperature significantly influences both the reaction rate and product purity [1]. Lower temperatures (60-80°C) result in incomplete conversion, while temperatures exceeding 100°C may lead to decomposition of sensitive functional groups [6]. The use of anhydrous conditions is crucial, as moisture can lead to hydrolysis of triphosgene and formation of undesired side products [4].
Alternative cyclizing agents have been explored to address the toxicity concerns associated with triphosgene [5]. Cyanuric chloride combined with dimethylformamide has shown promise as a milder cyclizing system, operating at room temperature with good yields [5]. This approach offers significant safety advantages while maintaining synthetic efficiency.
The purification of products from these classical routes typically involves crystallization from appropriate solvents or column chromatography [7] [8]. Recrystallization from ethanol or methanol provides high-purity material suitable for further synthetic transformations [7].
Metal-free heteroannulation methodologies have emerged as attractive alternatives to traditional metal-catalyzed processes, offering advantages in terms of cost-effectiveness and environmental sustainability [9] [10]. These approaches typically employ oxidative strategies that avoid the need for precious metal catalysts while achieving comparable yields and selectivities [10].
One particularly effective metal-free approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical mediator for the oxidative annulation of phenols and amines [10]. This methodology demonstrates broad substrate scope and excellent functional group tolerance, producing benzoxazoles and related heterocycles in yields up to 83% [10]. The reaction proceeds through radical intermediates, with TEMPO facilitating the formation of ortho-cyclohexa-2,4-dien-1-one radicals rather than the traditionally proposed cyclohexa-3,5-diene-1,2-diones [10].
Electrochemical oxidative approaches represent another significant advancement in metal-free synthesis [11] [12] [13]. These methods utilize simple electrode systems to generate reactive intermediates without external oxidizing agents [11] [12]. The electrochemical approach offers exceptional control over reaction conditions and can accommodate a wide range of functional groups [13]. Recent developments have demonstrated the synthesis of trifluoromethyl-containing benzoxazines using electrochemical radical cascade cyclization with yields ranging from 60-83% [11] [12].
The iodine-mediated oxidative cyclization represents a cost-effective metal-free approach that operates under mild conditions [14]. This methodology utilizes molecular iodine as the oxidizing agent in combination with suitable bases, providing access to benzoxazinediones with good yields and selectivities [14]. The reaction proceeds through sequential oxidation and cyclization steps, with careful control of stoichiometry being essential for optimal results.
Acid-catalyzed cyclization methods offer mild reaction conditions and high selectivity for benzoxazinedione formation [15] [16]. These approaches typically employ Brønsted or Lewis acids to activate carbonyl functionalities, facilitating intramolecular cyclization reactions [15].
Strong Brønsted acids such as trifluoromethanesulfonic acid have been demonstrated to catalyze the cyclization of methyl 3-aryl-2-nitropropionates to 4H-1,2-benzoxazines [15]. The reaction mechanism involves protonation of the ester carbonyl group, followed by intramolecular nucleophilic attack by the nitro group [15]. The reaction rate shows strong dependence on the acidity of the medium, with trifluoromethanesulfonic acid providing optimal conditions [15].
Formic acid has been identified as an effective catalyst for benzoxazine formation, promoting the condensation of aniline and phenol derivatives [16]. The mechanistic studies reveal that formic acid enhances formaldehyde electrophilicity while protecting the aniline amino group through protonation [16]. This dual role results in improved reaction efficiency and selectivity toward the desired benzoxazine products [16].
Lewis acid catalysis using metal triflates provides an alternative approach with distinct mechanistic advantages [17]. These catalysts can coordinate to multiple sites within the substrate, providing enhanced activation and directing effects [17]. The choice of metal center significantly influences both reactivity and selectivity, with lanthanide triflates showing particular promise [17].
The optimization of acid-catalyzed processes requires careful consideration of substrate stability under acidic conditions [15]. Electron-withdrawing substituents on the benzene ring generally enhance reaction rates due to increased acidity of the alpha-proton relative to the nitro group [15]. Conversely, electron-donating groups may require modified conditions or alternative catalytic systems [15].
Microwave-assisted organic synthesis has revolutionized the field of benzoxazine chemistry by dramatically reducing reaction times while maintaining or improving yields [18] [19]. These methodologies capitalize on the ability of microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved selectivity [19].
The synthesis of bio-based benzoxazines using microwave irradiation under solvent-free conditions represents a significant advancement in green chemistry [19]. Utilizing guaiacol, paraformaldehyde, and various amines, these reactions can be completed in as little as 6 minutes with yields comparable to conventional heating methods that require several hours [19]. The dramatic reduction in reaction time from hours to minutes represents a substantial improvement in process efficiency [18] [19].
Solvent-free synthesis offers multiple advantages including elimination of organic solvents, reduced waste generation, and simplified product isolation [20] [21]. The absence of solvents often leads to higher reaction concentrations, which can enhance reaction rates and improve atom economy [20]. Additionally, the elimination of solvent purification and disposal steps reduces both environmental impact and operational costs [21].
The ball-milling approach represents an innovative solvent-free methodology that utilizes mechanical energy to drive chemical transformations [20]. This technique has been successfully applied to the synthesis of formaldehyde-free benzoxazine monomers, achieving high yields while avoiding the use of toxic formaldehyde [20]. The mechanical energy input facilitates bond formation and breaking processes, often under milder thermal conditions than conventional heating [20].
Temperature control remains critical in microwave-assisted synthesis, as the rapid heating can lead to local overheating and product decomposition [18]. The use of temperature monitoring and controlled power delivery helps maintain optimal reaction conditions [18]. Additionally, the choice of microwave-transparent reaction vessels and appropriate stirring mechanisms ensures uniform heating throughout the reaction mixture [19].
Post-synthetic modification of benzoxazinedione scaffolds provides access to structural diversity and enhanced biological activity [22] [23] [24]. These approaches allow for the introduction of functional groups that may be incompatible with the initial cyclization conditions [23] [24].
Functional group introduction at various positions on the benzoxazinedione core can be achieved through electrophilic aromatic substitution reactions [22]. Halogenation reactions using molecular bromine or chlorine provide reactive handles for subsequent cross-coupling reactions [25]. The regioselectivity of these transformations depends on the electronic properties of existing substituents, with the methoxy group directing electrophilic attack to the ortho and para positions [25].
Ring-opening reactions of the oxazinedione moiety provide access to linear intermediates that can undergo further cyclization to form alternative heterocyclic systems [25]. Treatment with nucleophiles such as hydrazine leads to ring-opening followed by cyclization to pyrazole-containing derivatives [25]. These transformations demonstrate the versatility of the benzoxazinedione scaffold for accessing diverse heterocyclic architectures [25].
Photoinduced modifications represent an emerging area of post-synthetic chemistry [24]. Benzoxazine derivatives containing photoactive chromophores can undergo hydrogen abstraction reactions upon irradiation, leading to covalent attachment to polymer backbones [24]. This approach has been successfully applied to the modification of polybutadiene chains, providing thermally curable materials with enhanced properties [24].
N-Alkylation reactions provide a direct route to N-substituted benzoxazinediones with altered electronic and steric properties [22]. The use of various alkylating agents allows for the introduction of functional groups that can participate in subsequent chemical transformations or enhance biological activity [22]. Careful control of reaction conditions is necessary to avoid over-alkylation or ring-opening side reactions [22].
The implementation of green chemistry principles in large-scale benzoxazinedione production focuses on the development of sustainable, environmentally benign synthetic processes [21] [26]. These approaches emphasize the use of renewable feedstocks, atom-economical reactions, and minimal waste generation [21] [26].
Bio-based starting materials derived from lignin and other renewable resources offer sustainable alternatives to petroleum-derived precursors [21] [26]. Vanillin, obtained from lignin processing, serves as an excellent precursor for methoxy-substituted benzoxazines [21] [26]. The use of furfurylamine and natural benzaldehydes further enhances the bio-content of the final products [21] [26].
Aqueous-based synthesis represents a significant advancement in environmental sustainability [27]. The use of water as the primary solvent eliminates the need for organic solvents while often improving reaction selectivity [27]. Enzyme-catalyzed transformations in aqueous media provide exceptional selectivity and operate under mild conditions [27] [28]. Horseradish peroxidase has been demonstrated to catalyze the oxidation of aminophenols prior to inverse electron demand Diels-Alder cycloaddition, providing benzoxazines with superior green chemistry metrics [28].
Flow chemistry methodologies offer advantages in terms of process intensification and waste minimization [29]. Continuous flow reactors provide enhanced heat and mass transfer, leading to improved reaction efficiency and reduced energy consumption [29]. The ability to integrate multiple synthetic steps in a single flow system reduces intermediate isolation and purification requirements [29].
The development of catalyst-free processes eliminates the need for metal catalysts and associated recovery and recycling challenges [29]. Self-catalyzing systems that utilize tertiary amines covalently bound within the polybenzoxazine network demonstrate the feasibility of catalyst-free approaches [29]. These systems enable transesterification reactions without external catalysts, providing vitrimers with enhanced sustainability profiles [29].
Life cycle assessment of various synthetic routes reveals significant differences in environmental impact [28]. The E-factor, which quantifies waste generation relative to product formation, shows substantial improvements for green chemistry approaches [28]. Bio-catalyzed routes demonstrate E-factors approximately half those of conventional chemical synthesis, while also providing superior reaction mass efficiency [28].
Energy efficiency considerations favor low-temperature processes and those utilizing renewable energy sources [26]. Solar thermal processes and biomass-derived energy can significantly reduce the carbon footprint of large-scale production [26]. The integration of process intensification techniques, such as reactive distillation and microreactor technology, further enhances energy efficiency while reducing capital investment requirements [26].
The economic viability of green chemistry approaches requires consideration of both direct costs and externalized environmental costs [26]. While bio-based feedstocks may command premium pricing, the elimination of waste treatment costs and potential carbon credits can provide economic advantages [26]. Government incentives and regulatory frameworks increasingly favor sustainable manufacturing processes, further enhancing the economic attractiveness of green chemistry approaches [26].
7-Methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione exhibits dual reactivity patterns characteristic of benzoxazine-2,4-dione systems, functioning as both an electrophilic and nucleophilic species depending on reaction conditions and partner molecules . The compound demonstrates pronounced electrophilic character at the C-2 and C-4 carbonyl positions, which readily undergo nucleophilic attack by various reagents including amines, alcohols, and other heteroatom nucleophiles .
The electrophilic activation is enhanced by the electron-withdrawing nature of the oxazine ring system, which creates significant positive charge density at the carbonyl carbons . Studies have shown that the presence of the methoxy group at the 7-position provides moderate electron donation to the aromatic ring while maintaining the electrophilic character of the dione functionality [1] [6]. This substitution pattern results in regioselective reactivity, with nucleophilic attacks preferentially occurring at the more electrophilically activated positions .
Nucleophilic substitution reactions proceed via SN2 mechanisms at electrophilic centers, particularly when halogenated derivatives are employed as starting materials . The compound can undergo nucleophilic ring-opening under appropriate conditions, with the oxazine ring serving as a leaving group to generate reactive intermediates [7]. Research indicates that the nucleophilic character of the nitrogen atom in the oxazine ring can be activated under basic conditions, enabling participation in condensation and coupling reactions .
Computational studies reveal that the HOMO-LUMO energy gap influences the reactivity profile, with smaller energy gaps corresponding to increased chemical reactivity [8] [9]. The methoxy substituent modulates this gap, affecting both nucleophilic and electrophilic reaction pathways [10]. Fukui function analysis identifies the most reactive sites for both nucleophilic and electrophilic attacks, confirming experimental observations of regioselectivity [8] [9].
The hydrogen bonding capacity of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione plays a crucial role in determining its solid-state structure and solution-phase behavior [11] [8] [12]. The compound exhibits multiple hydrogen bonding sites, including the NH group at position 1 and the carbonyl oxygen atoms at positions 2 and 4, which can serve as both hydrogen bond donors and acceptors [11] [13].
Crystallographic studies of related benzoxazine-2,4-dione derivatives reveal intermolecular N-H⋯O hydrogen bonds that generate characteristic supramolecular motifs [11] [13] [14]. These interactions typically form R²₂(8) ring patterns between adjacent molecules, creating stable dimeric structures that further assemble into extended networks [14] [15]. The methoxy group at the 7-position introduces additional C-H⋯O contacts that contribute to crystal packing stability [11] [16].
Supramolecular assembly is influenced by the interplay between hydrogen bonding and π-π stacking interactions [14] [15]. The benzene ring system participates in aromatic stacking with centroid-centroid distances typically ranging from 3.4 to 3.8 Å, as observed in related benzoxazine structures [15]. These non-covalent interactions work synergistically to create three-dimensional network structures with enhanced thermal stability [17] [12].
Natural Bond Orbital (NBO) analysis provides quantitative insights into hydrogen bonding strength and directionality [8] [9]. The second-order perturbation energies associated with n(O) → σ(N-H) and n(O) → σ(C-H) interactions range from 2-15 kcal/mol, indicating moderate to strong hydrogen bonding interactions [8]. The methoxy substituent can participate in weak C-H⋯F hydrogen bonding when fluorinated analogs are present, as demonstrated in related fluorinated benzoxazine systems [11] [16].
Design of supramolecular systems utilizing hydrogen bonding has been successfully demonstrated in benzoxazine polymerization studies [17] [12]. The hydrogen bond strength can be modulated through structural modifications, enabling the creation of low-temperature ring-opening systems with enhanced reactivity [17]. These findings suggest potential applications in smart materials and responsive polymer systems.
Ring-opening reactions of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione represent a fundamental mechanistic pathway that enables access to diverse chemical transformations and synthetic intermediates [7] [18] [19]. The oxazine ring system exhibits inherent strain that facilitates nucleophilic attack at the C-2 position, leading to ring fragmentation and formation of reactive intermediates [20] [7].
Hydrolytic ring-opening proceeds through acid-catalyzed mechanisms involving protonation of the oxazine oxygen, followed by nucleophilic attack by water molecules [20]. Kinetic studies demonstrate that the pH-rate profile shows characteristic bell-shaped behavior, with optimal hydrolysis rates occurring at moderate pH values [20]. The reaction proceeds quantitatively to yield the corresponding 2-amino-4-methoxybenzoic acid derivatives with loss of carbon dioxide [20].
Base-catalyzed ring-opening involves nucleophilic attack by hydroxide ions or other anionic nucleophiles [7] [19]. Studies with DBU (1,8-diazabicycloundec-7-ene) demonstrate that even sterically hindered non-nucleophilic bases can promote ring-opening through unusual nucleophilic mechanisms [7] [19]. The DBU-mediated process results in formation of caprolactam derivatives through unexpected nucleophilic attack despite the base's typically non-nucleophilic character [7].
Intermediate trapping strategies have been developed to capture and characterize the reactive species generated during ring-opening processes [18] [21]. Lewis acid catalysts such as lithium salts facilitate ring-opening by coordinating with heteroatoms and promoting electrophilic activation [18]. The lithium cation acts as a Lewis acid component, coordinating with oxygen or nitrogen atoms, while the iodide ion serves as a nucleophile with good leaving ability [18].
Mechanistic investigations using ¹H NMR analysis in deuterated solvents reveal the stepwise nature of ring-opening processes [18]. Iminium intermediates are formed initially, which can be intercepted by nucleophiles to prevent rapid recombination with phenolate anions [18]. This bifunctional catalyst approach enables controlled ring-opening with high selectivity and efficient propagation in polymerization processes [18].
Ring-opening polymerization studies demonstrate that tertiary amine catalysts promote ring-opening through nucleophilic mechanisms [21]. DMAP (4-dimethylaminopyridine) acts as a strong nucleophile, attacking the oxazine ring to generate stable intermediates that are efficiently stabilized by charge delocalization through multiple resonance structures [21]. The catalytic cycle involves regeneration of the amine catalyst through reaction with additional monomer units [21].
Cross-coupling reactions involving 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione and related benzoxazine derivatives have emerged as powerful tools for structural diversification and functional group installation [22] [23] [24] [25]. Palladium-catalyzed processes represent the most extensively studied class of transformations, enabling carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions [22] [24] [25].
Palladium-catalyzed asymmetric [4+2] annulation reactions with vinyl benzoxazinanones and pyrazolone 4,5-diones provide access to spirobenzoxazine frameworks with excellent enantioselectivity [22] [23] [24]. These transformations demonstrate broad substrate scope with functional group tolerance, achieving yields up to 76% and enantioselectivities up to 96% ee [24]. The reaction mechanism involves coordination of the palladium catalyst to the vinyl group, followed by nucleophilic attack and subsequent cyclization to form the spirocyclic products [22].
Oxidative coupling reactions utilizing palladium catalysis enable the synthesis of 2-aminobenzoxazinones from anthranilic acids and isocyanides [25]. This methodology represents a particularly challenging substrate class due to the possibility of undesired decarboxylative pathways and the susceptibility of products to nucleophilic attack [25]. The aerobic oxidative conditions provide a metal-free alternative to traditional cross-coupling approaches while maintaining high efficiency [25].
Suzuki-Miyaura coupling reactions have been adapted for benzoxazine functionalization, although specific examples with 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione remain limited in the literature [26]. Boronic acid coupling partners enable the introduction of diverse aromatic and heteroaromatic substituents, expanding the structural diversity accessible through these transformations [26].
Site-selective cross-coupling of dihalogenated benzoxazine derivatives offers opportunities for sequential functionalization and multi-step synthetic sequences [26]. The regioselectivity can be controlled through careful choice of reaction conditions and catalyst systems, enabling selective modification of specific positions on the benzoxazine scaffold [26].
Multicomponent reactions involving epoxides, isocyanates, and carbon monoxide provide access to 1,3-oxazinane-2,4-diones through Lewis acid/cobalt carbonyl catalysis [27]. These transformations proceed through stereospecific mechanisms and demonstrate the versatility of oxazine chemistry in complex molecule construction [27].
Density Functional Theory (DFT) calculations provide crucial insights into the electronic structure and reaction mechanisms of 7-methoxy-1h-benzo[d] [1] [2]oxazine-2,4-dione [9] [10] [28]. B3LYP functional with 6-311G(d,p) basis sets has been widely employed to optimize molecular geometries and calculate vibrational frequencies for comparison with experimental spectroscopic data [9] [28].
Molecular orbital analysis reveals the HOMO-LUMO energy gap and frontier molecular orbital distributions that govern chemical reactivity [9] [10]. The calculated HOMO-LUMO gap provides quantitative measures of chemical stability and reactivity patterns [8] [9]. Smaller energy gaps correlate with increased chemical reactivity, while larger gaps indicate enhanced stability [8].
Natural Bond Orbital (NBO) analysis elucidates intramolecular charge transfer and hydrogen bonding interactions [9]. The second-order perturbation energies quantify the strength of hyperconjugative interactions and n → σ* electron delocalization processes [9]. These calculations provide detailed understanding of molecular stability and preferred conformations [9].
Fukui function calculations identify reactive sites for both electrophilic and nucleophilic attacks [8] [9]. The atomic charge distributions computed through Mulliken, electrostatic, and natural charge methods reveal electron density variations across the molecular framework [9]. These reactivity indices successfully predict experimental regioselectivity patterns observed in chemical transformations [8].
Transition state calculations for ring-opening mechanisms provide activation barriers and reaction coordinate profiles [18]. Computational modeling of benzoxazine polymerization reveals multi-step pathways involving initial ring-opening, electrophilic aromatic substitution, and cross-linking reactions [21]. The calculated activation energies align with experimental observations of temperature-dependent reactivity [21].
Molecular dynamics simulations investigate supramolecular assembly and hydrogen bonding networks in both solution and solid phases [28]. These studies reveal dynamic behavior of intermolecular interactions and their influence on material properties [28]. Free energy calculations provide thermodynamic insights into preferred binding modes and association constants [28].
Irritant